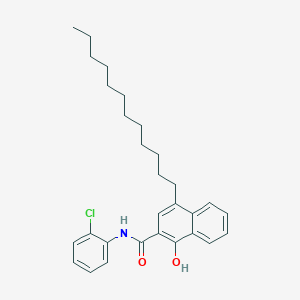![molecular formula C16H24N2O B15172694 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide CAS No. 919800-07-0](/img/structure/B15172694.png)
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a cyclopentylmethylamino group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, benzoyl chloride, is reacted with an appropriate amine to form the benzamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Substitution with Cyclopentylmethylamine: The benzamide core is then reacted with cyclopentylmethylamine under suitable conditions to introduce the cyclopentylmethylamino group. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of the Isopropyl Group: The final step involves the introduction of the isopropyl group through a Friedel-Crafts alkylation reaction. This reaction is typically carried out using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide can undergo oxidation reactions, particularly at the cyclopentylmethylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl group of the benzamide core.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(Cyclopentylmethyl)-N-(propan-2-yl)benzamide: Similar structure but lacks the amino group.
3-[(Cyclopentylmethyl)amino]-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide is unique due to the presence of both the cyclopentylmethylamino group and the isopropyl group on the benzamide core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
919800-07-0 |
|---|---|
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC名 |
3-(cyclopentylmethylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18-16(19)14-8-5-9-15(10-14)17-11-13-6-3-4-7-13/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,18,19) |
InChIキー |
NTGRDYBXEBBQCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NCC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)

![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
